REACTION_SMILES
|
[C:25]([BH3-:26])#[N:27].[C:29](=[O:30])([OH:31])[O-:32].[CH3:13][C:14](=[O:15])[O-:16].[CH3:2][O:3][C:4]([CH:5]([NH2:6])[CH2:7][CH:8]([CH3:9])[CH3:10])=[O:11].[CH3:34][OH:35].[CH:17](=[O:18])[c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1.[ClH:1].[Na+:12].[Na+:28].[Na+:33]>>[CH3:2][O:3][C:4]([CH:5]([NH:6][CH2:17][c:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1)[CH2:7][CH:8]([CH3:9])[CH3:10])=[O:11]
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Name
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[BH3-]C#N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH3-]C#N
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
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COC(=O)C(N)CC(C)C
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C(CC(C)C)NCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |